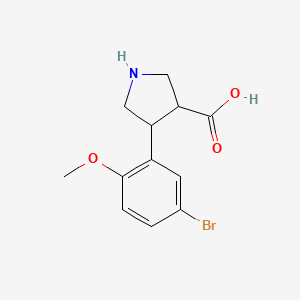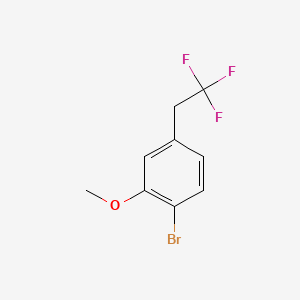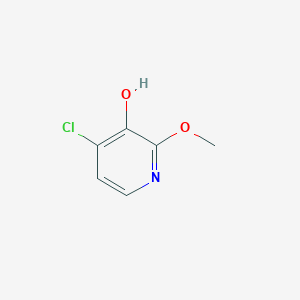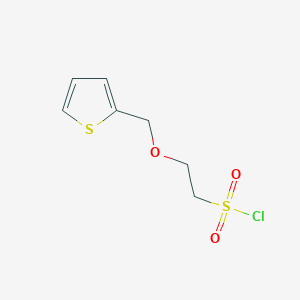
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride is an organic compound that features a thiophene ring, an ether linkage, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with ethane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Oxidized thiophene derivatives: Formed by the oxidation of the thiophene ring.
Applications De Recherche Scientifique
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity
Mécanisme D'action
The mechanism of action of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the thiophene ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and properties.
2-(Thiophen-2-yl)ethanesulfonyl chloride: Similar structure but without the ether linkage.
Uniqueness
The thiophene ring can participate in additional reactions compared to simpler sulfonyl chlorides, providing more versatility in synthetic applications .
Propriétés
Formule moléculaire |
C7H9ClO3S2 |
|---|---|
Poids moléculaire |
240.7 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClO3S2/c8-13(9,10)5-3-11-6-7-2-1-4-12-7/h1-2,4H,3,5-6H2 |
Clé InChI |
PLPAQJPOUPMMDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)COCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





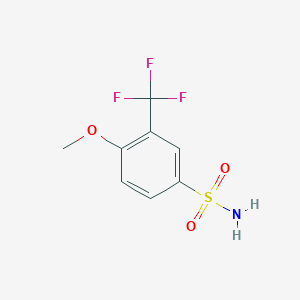
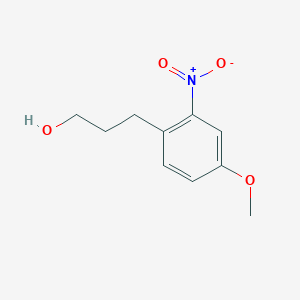
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
